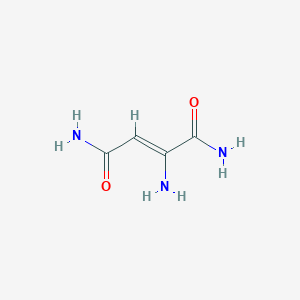
tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a chloromethyl group attached to the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by chloromethylation and esterification. The reaction conditions often require the use of solvents like dichloromethane, catalysts such as Lewis acids, and reagents like N-bromosuccinimide (NBS) for bromination and formaldehyde for chloromethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and purification techniques like recrystallization and chromatography are common to achieve the desired product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine and chloromethyl groups make this compound reactive towards nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove halogens.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in ether.
Major Products:
Substitution Products: Azides, nitriles, and thiols.
Oxidation Products: Indole oxides.
Reduction Products: Dehalogenated indoles.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Serves as a scaffold for designing enzyme inhibitors.
Medicine:
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in oncology and neurology.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Dyes: Acts as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate involves its interaction with biological targets through its functional groups. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function.
類似化合物との比較
- tert-Butyl 3-bromo-6-chloropicolinate
- tert-Butyl 3-bromo-6-methylindole-1-carboxylate
- tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate
Uniqueness:
- Functional Groups: The presence of both bromine and chloromethyl groups makes it highly reactive and versatile for various chemical transformations.
- Applications: Its unique structure allows it to be used in a wide range of applications, from drug development to industrial processes.
This detailed article provides a comprehensive overview of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H15BrClNO2 |
|---|---|
分子量 |
344.63 g/mol |
IUPAC名 |
tert-butyl 3-bromo-6-(chloromethyl)indole-1-carboxylate |
InChI |
InChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,7H2,1-3H3 |
InChIキー |
XBKHBZRDYFDIMT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)


![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)

![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)





